Compound Description: 4-(2H-tetrazol-5-yl)phenol hydrate is a compound synthesized hydrothermally from 4-hydroxylphenyl cyanide. [] Its crystal structure reveals a network of strong intermolecular hydrogen bonds and π-π interactions. []
Relevance: This compound shares the core structure of a phenol ring directly connected to a tetrazole ring with 2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol. The primary difference is the lack of fluorine substituents and the hydration state of the molecule. []
2,6-dinitro-4-(1H-tetrazol-5-yl)phenol (H2L1)
Compound Description: H2L1 was utilized as a ligand in the synthesis of nine new metal complexes. [] These complexes exhibited a variety of structural arrangements, ranging from 3D frameworks to discrete 0D structures. [] The study highlighted the impact of ligands, including H2L1, on the final structure and properties of the complexes. []
2,4,6-trinitro-3-(1H-tetrazol-5-yl)phenol (H2L2)
Compound Description: Similar to H2L1, H2L2 acted as a ligand in the formation of new metal complexes. [] The research emphasized the role of ligands, such as H2L2, in influencing the structural diversity and properties of the resulting complexes. []
Relevance: H2L2, despite having the tetrazole ring attached at the 3-position of the phenol ring instead of the 4-position as in 2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol, shares the key structural motif of a phenol ring directly connected to a tetrazole ring. The substitution pattern on the phenol ring further differentiates H2L2 with its three nitro groups. []
2,4-dinitro-6-(1H-tetrazol-5-yl)phenol (H2L3)
Compound Description: H2L3, another ligand used in the same study as H2L1 and H2L2, participated in the construction of metal complexes with varied architectures. [] The study highlighted the influence of ligand coordination modes, including those of H2L3, on the final structures of the complexes. []
4-Nitro-2-(1H-tetrazol-1-yl)phenol
Compound Description: The crystal structure of 4-Nitro-2-(1H-tetrazol-1-yl)phenol reveals two symmetry-independent molecules within its unit cell. [] The tetrazole and phenol rings are essentially planar but not coplanar within each molecule. [] Additionally, O-H…N bridges link four molecules to form aggregates, further connected by a hydrogen bond network. []
Relevance: This compound is structurally analogous to 2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol, both featuring a phenol ring directly linked to a tetrazole ring. The distinctions lie in the positions of the tetrazole and nitro substituents on the phenol ring and the absence of fluorine atoms in 4-Nitro-2-(1H-tetrazol-1-yl)phenol. []
Compound Description: This series of compounds, specifically 5f and 5j, displayed significant antioxidant activity in DPPH and FRAP assays. [] The antioxidant potential of these compounds was linked to their ability to scavenge free radicals. []
Relevance: While these compounds feature an oxadiazole ring instead of a tetrazole ring, they showcase the importance of phenol substitution for biological activity, similar to the fluorine substituents in 2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol. The tert-butyl groups in these compounds highlight the exploration of steric effects on antioxidant properties. []
4,4′-(1,3,4-oxadiazole-2,5-diyl)diphenol (Compound 8) and 3-(5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)phenol (Compound 3)
Compound Description: These compounds were synthesized as part of a series of 1,3,4-oxadiazole derivatives and exhibited promising antidepressant activity in in vivo tail suspension and forced swimming tests. [] Additionally, they showed potent inhibitory activity against GSK-3β in silico. []
Relevance: Although these compounds contain an oxadiazole ring rather than a tetrazole ring, their activity as GSK-3β inhibitors highlights the potential of aromatic heterocycles linked to phenols for therapeutic applications, similar to 2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol. The presence of multiple phenol groups underscores the importance of hydroxyl functionality for biological activity. []
Compound Description: This isotopically-labeled compound is a diphenoxypyridine factor Xa inhibitor used in factor Xa binding studies. [] The isotopic labeling aids in elucidating the binding interactions between the inhibitor and the target protein. []
Relevance: While structurally complex, this compound shares the key feature of a 2,5-difluorophenyl moiety with 2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol. This highlights the significance of the 2,5-difluorophenyl group in the context of factor Xa inhibition. []
Compound Description: This compound serves as a starting material for the preparation of isavuconazole monohydrate, a new water-soluble triazole antifungal compound. [] The preparation method involves an addition reaction, penta-heterocycle closing, and a specific post-treatment and crystallization process. []
Relevance: This starting material shares the 2,5-difluorophenyl moiety with 2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol. This commonality underscores the importance of this structural element in the synthesis of antifungal agents. []
Compound Description: Developed as a potent LTB4 receptor antagonist, this compound exhibited an IC50 of 6.4 ± 0.8 nM in binding assays. [] The compound's activity highlights the significance of the pyrazole ring and the tetrazole moiety in inhibiting LTB4 receptor binding. []
Relevance: Although this compound contains a pyrazole ring instead of a 1H-tetrazole ring as in 2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol, it emphasizes the importance of the terminal tetrazole group and its linker length for LTB4 receptor antagonist activity. []
Compound Description: VT-1161 is a novel antifungal drug candidate and a potent inhibitor of cytochrome P450 sterol 14α-demethylase (CYP51) from Candida albicans and Trypanosoma cruzi. [, ] Structural studies of VT-1161 complexed with CYP51 have provided insights into its inhibitory potency and potential for broad-spectrum antifungal activity. [, ]
Relevance: Despite being structurally more complex, VT-1161 shares the 2,4-difluorophenyl and 1H-tetrazol-1-yl moieties with 2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol, highlighting the contribution of these groups to its antifungal activity by targeting CYP51. [, ]
Compound Description: L670596 is a selective thromboxane A2 (TXA2) receptor blocker. [] Studies using L670596 revealed the involvement of TXA2 in retinal microvascular degeneration and brain endothelial cell death, demonstrating the antagonist's ability to prevent these effects. []
Relevance: While not directly related in structure to 2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol, L670596 shares the difluoro substitution pattern on an aromatic ring, highlighting the diverse applications of difluorinated compounds in medicinal chemistry. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Compound 48/80 is a condensation product of N-methyl-p-methoxyphenethylamine with formaldehyde that causes histamine degranulation from mast cells. Compound 48/80 also inhibits human platelet aggregation through suppression of calmodulin (CaM) (IC50 = 0.41 μg/ml for CaM-dependent Ca2+-transporter ATPase activity) and phospholipase C (IC50s = 2.1 and 5.0 μg/ml for cytosolic and particulate phosphatidylinositol-specific activities, respectively). Compound 48/80 is a condensation product of N-methyl-p-methoxyphenethylamine with formaldehyde that causes histamine degranulation from mast cells. Compound 48/80 also inhibits human platelet aggregation through suppression of calmodulin (CaM) (IC50 = 0.41 μg/ml for CaM-dependent Ca
Salvinorin A carbamate is a potent κ-opioid receptor (KOR) full agonist that is almost as potent as salvinorin A with EC50 values of 6.2 and 4.5 nM, respectively, for activation of the human KOR to enhance binding of [ The addition of a carbamate group to salvinorin A increases biological stability by decreasing deacetylation.
Gefitinib-d6 is intended for use as an internal standard for the quantification of gefitinib by GC- or LC-MS. Gefitinib is a selective EGFR-TK inhibitor that blocks the growth of GEO colon cancer, ZR-75-1 and MCF-10A Ha-ras breast cancer, and OVCAR-3 ovarian cancer cell lines with IC50s ranging between 0.2-0.4 µM. By interfering with the intracellular kinase domain, gefitinib prevents EGFR autophosphorylation and prevents downstream signal transduction. Formulations containing gefitinib were previously used to treat advanced (or recurrent) non-small cell lung cancer. However, the FDA retracted its general approval when a phase III trial failed to demonstrate an overall survival benefit. Formulations containing gefitinib appear to be most efficacious in treating certain EGFR gene mutations prevalent in Asian populations. Gefitinib-d6 is intended for use as an internal standard for the quantification of gefitinib by GC- or LC-MS. Gefitinib is a selective EGFR-TK inhibitor that blocks the growth of GEO colon cancer, ZR-75-1 and MCF-10A Ha-ras breast cancer, and OVCAR-3 ovarian cancer cell lines with IC50s ranging between 0.2-0.4 µM. By interfering with the intracellular kinase domain, gefitinib prevents EGFR autophosphorylation and prevents downstream signal transduction. Formulations containing gefitinib have been used to treat advanced (or recurrent) non-small cell lung cancer. However, the FDA retracted its general approval for this compound (Iressa™) when a phase III trial failed to demonstrate an overall survival benefit. Gefitinib appears to be most efficacious in treating certain EGFR gene mutations that are prevalent in Asian populations.